2-Bromo-5-isopropoxybenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-propan-2-yloxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)15-7-3-4-9(11)8(5-7)10(14)13-12/h3-6H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAAEFIQIGTDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Bromo 5 Isopropoxybenzohydrazide and Analogues
Strategic Design of Synthetic Routes for Benzohydrazide (B10538) Core Formation
The formation of the benzohydrazide core is a critical step in the synthesis of 2-bromo-5-isopropoxybenzohydrazide. This involves the reaction of a carboxylic acid derivative with hydrazine (B178648).
The traditional and widely used method for synthesizing acyl hydrazides involves the reaction of an ester, such as ethyl benzoate, with hydrazine hydrate (B1144303). This reaction is typically carried out by heating the reactants in a suitable solvent like ethanol (B145695). The resulting acyl hydrazide can then be further reacted with aldehydes or ketones to form hydrazones. researchgate.netthieme-connect.com The general structure of an acyl hydrazide consists of a carbonyl group attached to a nitrogen atom of a hydrazine moiety. scispace.com
Another classical route to acyl hydrazides starts from aldehydes, which react with azodicarboxylates. scispace.com This method relies on the activation of the aldehydic C-H bond. scispace.com Furthermore, benzohydrazide derivatives can be synthesized from their corresponding acids. For instance, 3,4,5-trihydroxybenzohydrazones have been prepared from methyl 3,4,5-trihydroxybenzoate (B8703473) by refluxing with hydrazine hydrate. biointerfaceresearch.com
In recent years, there has been a growing emphasis on developing environmentally friendly or "green" methods for chemical synthesis. For hydrazide preparation, a notable green approach involves a solvent-free, one-pot method where carboxylic acids react directly with hydrazine under microwave irradiation. researchgate.net This method has been shown to be superior to conventional methods in terms of environmental factor, atom economy, and efficiency. researchgate.net
L-proline has been utilized as an efficient organocatalyst in the solvent-free mechanical grinding synthesis of novel hydrazide derivatives, resulting in high yields and short reaction times. mdpi.com Additionally, solid-phase synthesis techniques are being optimized to reduce the use of hazardous solvents like DMF and DCM, offering a greener alternative for producing peptide hydrazides. iris-biotech.denih.gov These methods often employ hydrazone resins, which are stable in acidic conditions and allow for selective cleavage in more environmentally benign solvents. iris-biotech.de
Regioselective Bromination Techniques for Aromatic System Functionalization
The introduction of a bromine atom at a specific position on the benzene (B151609) ring is crucial for the synthesis of this compound.
Direct bromination of a substituted benzene ring is a common strategy. The regioselectivity of this electrophilic aromatic substitution is governed by the nature of the existing substituents on the ring. fiveable.me Activating groups direct the incoming electrophile to the ortho and para positions, while deactivating groups direct it to the meta position. fiveable.me For example, the methoxy (B1213986) group in anisole (B1667542) is an activating group and directs bromination to the para position. nih.gov Density functional theory (DFT) calculations have been used to understand the mechanistic and regioselective insights of electrophilic aromatic bromination. researchgate.netrsc.orgrsc.org These studies show that the reaction often proceeds through an addition-elimination mechanism. rsc.orgrsc.org
Various brominating agents and conditions have been explored to achieve high regioselectivity. N-bromosuccinimide (NBS) is a highly regioselective reagent for electrophilic aromatic brominations, particularly when used in ionic liquids or THF. nih.gov Zeolites and NBS on silica (B1680970) gel have also been employed to achieve high para-selectivity in the bromination of aromatic compounds. nih.gov
A key strategy in the synthesis of this compound involves the use of pre-brominated starting materials.
2-Bromo-5-hydroxybenzaldehyde (B121625) is a valuable intermediate. lifechempharma.comchemicalbook.com It can be synthesized by the bromination of m-hydroxybenzaldehyde. researchgate.net The hydroxyl group can then be converted to an isopropoxy group. 2-Bromo-5-hydroxybenzaldehyde is a useful reactant in the synthesis of various pharmaceutical agents. chemicalbook.com It can be prepared from 2-bromo-5-methoxybenzaldehyde (B1267466) by treatment with boron tribromide to cleave the methyl ether. chemicalbook.com
2-Bromo-5-methoxybenzoic acid is another crucial intermediate. prepchem.comgoogle.comchemicalbook.comgoogle.com It can be synthesized by the bromination of m-anisic acid using bromine in acetic acid. prepchem.com Alternative methods involve the use of N-bromosuccinimide (NBS) in the presence of a catalyst. google.com This intermediate is important in the synthesis of various bioactive compounds. google.com The carboxylic acid group can be converted to the corresponding hydrazide.
The following table summarizes some synthetic routes to these key intermediates:
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| m-Anisic acid | Bromine, Acetic acid, Water, Reflux | 2-Bromo-5-methoxybenzoic acid | 79% | prepchem.com |
| m-Methoxybenzoic acid | N-bromosuccinimide, Chloroform, Conc. H₂SO₄, KBrO₃, Red phosphorus, 25-30°C | 2-Bromo-5-methoxybenzoic acid | 92.7% | google.com |
| 2-Bromo-5-methoxybenzaldehyde | Boron tribromide, Dichloromethane, 0°C to 25°C | 2-Bromo-5-hydroxybenzaldehyde | 90.9% | chemicalbook.com |
| 2-Bromo-5-methoxybenzaldehyde | Sodium chlorite, Sodium dihydrogenphosphate, 2-methyl-2-butene, THF, Water, tert-Butyl alcohol, 20°C | 2-Bromo-5-methoxybenzoic acid | Quantitative | chemicalbook.com |
Stereocontrolled Introduction of Isopropoxy Moieties via Etherification Reactions
The final key step in the synthesis of this compound is the introduction of the isopropoxy group. This is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (in this case, an isopropyl halide).
The stereochemistry of this reaction is generally not a factor for a simple isopropoxy group. However, in more complex molecules, achieving stereocontrol during etherification can be a significant challenge. Research in the field of stereocontrolled synthesis of ethers often involves the use of chiral auxiliaries or catalysts to direct the approach of the electrophile to a specific face of the nucleophile. For instance, stereocontrolled preparation of spirocyclic ethers has been achieved through the intramolecular trapping of oxonium ions. elsevierpure.com While not directly applicable to the synthesis of this compound, these advanced methods highlight the principles of stereocontrol in ether formation.
Alkylation Methods for Phenolic Hydroxyl Groups with Isopropylating Agents
The introduction of the isopropoxy group onto the aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through the Williamson ether synthesis, starting from a precursor containing a phenolic hydroxyl group, such as 2-bromo-5-hydroxybenzaldehyde or 2-bromo-5-hydroxybenzoic acid. lifechempharma.comnih.gov
A plausible synthetic route commences with 2-bromo-5-hydroxybenzaldehyde. nih.govchemicalbook.com The phenolic hydroxyl group is deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or acetone. The resulting phenoxide ion then acts as a nucleophile, attacking an isopropylating agent like 2-bromopropane (B125204) or 2-iodopropane (B156323) to form the isopropyl ether.
The resulting 2-bromo-5-isopropoxybenzaldehyde (B112025) is then oxidized to the corresponding carboxylic acid, 2-bromo-5-isopropoxybenzoic acid. Following this, the carboxylic acid is typically converted to a more reactive derivative, such as an ester (e.g., methyl 2-bromo-5-isopropoxybenzoate), by reaction with an alcohol like methanol (B129727) in the presence of an acid catalyst. The final step involves the hydrazinolysis of the ester. This is accomplished by refluxing the ester with hydrazine hydrate (N₂H₄·H₂O), which displaces the alkoxy group to yield the target compound, this compound. nih.gov The absence of the ester's alkyl signal (e.g., a methyl singlet around 3.25–3.95 ppm) in ¹H NMR spectroscopy confirms the successful conversion to the hydrazide. nih.gov
Exploration of Synthetic Pathways Involving 4-Isopropoxybenzohydrazide Scaffolds
The synthesis of analogues, such as 4-isopropoxybenzohydrazide, follows a similar and well-established chemical logic. These scaffolds are valuable intermediates in medicinal chemistry. researchgate.net The synthesis generally begins with a para-substituted precursor, 4-hydroxybenzoic acid.
The synthetic pathway is analogous to the one described previously:
Alkylation : The phenolic hydroxyl group of 4-hydroxybenzoic acid is alkylated using an isopropyl halide in the presence of a base to yield 4-isopropoxybenzoic acid.
Esterification : The resulting acid is converted to its methyl or ethyl ester.
Hydrazinolysis : The ester is then treated with hydrazine hydrate to produce 4-isopropoxybenzohydrazide. nih.gov
These benzohydrazide scaffolds serve as building blocks for more complex molecules, often through condensation reactions with various aldehydes and ketones to form N-acylhydrazones. nih.gov
Advanced Purification and Structural Elucidation Techniques for Novel Benzohydrazides
The synthesis of novel benzohydrazides necessitates rigorous purification and unambiguous characterization to ensure the identity and purity of the final compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Separation Methods (e.g., HPLC, Column Chromatography)
Following synthesis, crude benzohydrazide products are typically purified using standard chromatographic techniques.
Column Chromatography : Silica gel column chromatography is a common first-pass purification method. A solvent system of appropriate polarity, such as a mixture of methanol and chloroform, is used to separate the desired hydrazide from unreacted starting materials and by-products. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) : For achieving higher purity, preparative HPLC is often employed. researchgate.net This technique is particularly useful for separating closely related impurities. nih.gov Reverse-phase HPLC on columns like ODS (octadecylsilane) with eluents such as methanol or acetonitrile/water gradients is standard. nih.govrsc.org However, peptide hydrazides are known to sometimes exhibit poor peak shape (tailing) during HPLC, a challenge that can be addressed with specialized linkers or optimized conditions. rsc.org
Crystallization from a suitable solvent, such as ethanol or aqueous ethanol, is also an effective method for purifying solid benzohydrazides, often yielding high-purity crystalline material suitable for further analysis. nih.gov
Spectroscopic Characterization (e.g., NMR, FTIR, Mass Spectrometry)
The structure of a novel benzohydrazide like this compound is confirmed through a suite of spectroscopic methods. nih.govnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum provides information about the functional groups present. For a benzohydrazide, characteristic absorption bands include N-H stretching vibrations (typically in the range of 3100-3300 cm⁻¹), a strong C=O (amide I) stretching band (around 1650 cm⁻¹), and C=C stretching from the aromatic ring. nih.govresearchgate.net The presence of the isopropoxy group would be indicated by C-O-C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. researchgate.netresearchgate.net
In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, whose chemical shifts and coupling constants would confirm the 1,2,4-substitution pattern. The isopropoxy group would present as a characteristic septet for the CH proton and a doublet for the two CH₃ groups. The labile protons of the hydrazide moiety (-CONHNH₂ ) would appear as broad singlets. nih.gov
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon (typically δ > 160 ppm) and the carbons of the aromatic ring and the isopropyl group. nih.gov
Mass Spectrometry (MS) : Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and elemental formula of the compound. nih.govnih.gov A key diagnostic feature for this compound would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is characteristic of the isotopic distribution of the bromine atom (⁷⁹Br and ⁸¹Br). researchgate.net
| Technique | Expected Characteristics |
|---|---|
| FTIR | ~3300-3100 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch), C-O-C stretch, C-Br stretch |
| ¹H NMR | Aromatic protons (3H, complex splitting), Isopropyl CH (1H, septet), Isopropyl CH₃ (6H, doublet), Hydrazide NH and NH₂ (3H, broad singlets) |
| ¹³C NMR | Signals for C=O, 6 aromatic carbons (including C-Br and C-O), and 2 carbons of the isopropyl group |
| Mass Spec. | [M]⁺ and [M+2]⁺ peaks of ~1:1 ratio confirming the presence of one bromine atom |
Exploration of Biological Activities and Pharmacological Potential of 2 Bromo 5 Isopropoxybenzohydrazide Derivatives
Antimicrobial Efficacy Assessment
The antimicrobial properties of 2-Bromo-5-isopropoxybenzohydrazide derivatives have been a subject of interest in the scientific community. These compounds have been evaluated against a range of microbial pathogens, demonstrating potential for the development of new antimicrobial agents.
Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens
Derivatives of this compound have shown varied levels of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides were synthesized and screened for their antimicrobial potential. Among these, compound 12 was identified as the most potent antimicrobial agent. nih.gov
The antibacterial activity of these compounds is often influenced by the nature of the substituent attached to the benzohydrazide (B10538) core. The presence of a bromo group is considered crucial for significant activity. researchgate.net The mode of action for some related bromo-nitro compounds is believed to involve the oxidation of essential protein thiols, leading to the inhibition of enzyme activity and subsequent microbial growth inhibition. researchgate.net
Interactive Table: Antibacterial Activity of Selected Benzohydrazide Derivatives
| Compound | Target Organism | Activity | Reference |
| Compound 12 | Various Bacteria | Most potent in series | nih.gov |
Antifungal Spectrum Analysis and Minimum Inhibitory Concentration Determination
In addition to antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. The evaluation of antifungal activity often involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Antimycobacterial Activity Investigations
While the primary focus of many studies has been on common bacterial and fungal pathogens, the potential of these compounds against mycobacteria is an area of growing interest. Mycobacteria, the causative agents of diseases like tuberculosis, are notoriously difficult to treat due to their unique cell wall structure. The exploration of this compound derivatives for antimycobacterial activity could lead to the discovery of new treatment options for these challenging infections. However, specific data on the antimycobacterial activity of this compound itself is limited in the currently available search results.
Anticancer Activity Investigations
The search for novel anticancer agents has led to the investigation of a wide range of chemical entities, including derivatives of this compound. These compounds have shown promise in preclinical studies, exhibiting cytotoxic effects against various cancer cell lines.
In Vitro Cytotoxicity Profiling in Diverse Cancer Cell Lines
Several studies have documented the in vitro anticancer activity of bromo-substituted benzohydrazide and related derivatives against a panel of human cancer cell lines. For example, a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides were evaluated for their anticancer potential against the human colorectal carcinoma cell line (HCT-116). nih.gov Notably, compound 22 from this series was found to be the most potent anticancer agent, with an IC50 value of 1.20 µM, which was more potent than the standard drugs tetrandrine (B1684364) and 5-fluorouracil. nih.gov
In another study, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives were assessed for their anti-proliferative effects on A-549 lung cancer and MCF-7 breast cancer cell lines. nih.gov The 4-arylthiazole-bearing derivatives 7c and 7d demonstrated the best anticancer activity against MCF-7 cells. nih.gov Furthermore, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, a related bromo-compound, showed moderate activity in inhibiting the MCF-7 breast cancer cell line with an IC50 of 42.19 µg/mL. researchgate.net
Interactive Table: In Vitro Anticancer Activity of Selected Bromo-Substituted Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Compound 22 | HCT-116 | 1.20 µM | nih.gov |
| Compound 7c | MCF-7 | 7.17 ± 0.94 µM | nih.gov |
| Compound 7d | MCF-7 | 2.93 ± 0.47 µM | nih.gov |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 µg/mL | researchgate.net |
Elucidation of Molecular Mechanisms of Antineoplastic Action
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their further development. Research into the mechanisms of action of bromo-substituted heterocyclic compounds has pointed towards several potential pathways.
One prominent mechanism is the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain 1-benzyl-5-bromoindolin-2-one derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov Specifically, compounds 7c and 7d showed good inhibitory activity against VEGFR-2 with IC50 values of 0.728 µM and 0.503 µM, respectively. nih.gov
Another investigated mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. The effects of compound 7d on the cell cycle and levels of apoptotic markers such as caspase-3, caspase-9, Bax, and Bcl-2 were assessed to understand its pro-apoptotic activity. nih.gov Additionally, some novel 2-aroyl benzofuran-based hydroxamic acids have been evaluated as antimicrotubule agents, which can disrupt cell division and lead to apoptosis. mdpi.com
Anti-inflammatory Response Modulation Studies
The modulation of inflammatory responses is a critical therapeutic strategy for a multitude of diseases. Derivatives of hydrazide-hydrazones, the class to which this compound belongs, have been investigated for their anti-inflammatory properties.
Inhibition of Inflammatory Mediators and Pathways
Research into novel benzothiazole (B30560) derivatives bearing benzenesulphonamide and carboxamide moieties has demonstrated significant in vivo anti-inflammatory activities. nih.govnih.govresearchgate.net For instance, certain synthesized compounds were found to inhibit carrageenan-induced rat paw edema, a common model for acute inflammation. nih.govnih.gov Specifically, compounds 17c and 17i from one study showed potent inhibition of edema at 72%, 76%, and 80% and 64%, 73%, and 78% at 1, 2, and 3 hours, respectively. nih.govnih.gov These findings suggest that such derivatives may exert their effects by interfering with the signaling pathways and mediators involved in the inflammatory cascade.
Enzyme Targeting in Inflammation (e.g., p38α MAPK)
While direct evidence for the inhibition of p38α mitogen-activated protein kinase (MAPK) by this compound derivatives is not extensively documented in the available literature, the broader class of hydrazone derivatives has been a subject of interest in anti-inflammatory drug discovery. The mechanism of action for some anti-inflammatory agents involves the inhibition of key enzymes like cyclooxygenase (COX). For example, a series of benzothiazine N-acylhydrazones were planned by modifying the structure of piroxicam, a known non-steroidal anti-inflammatory drug (NSAID). mdpi.com Interestingly, some of these novel analogues, while demonstrating antinociceptive and anti-inflammatory effects, were found to be inactive as inhibitors of COX-1 and COX-2, suggesting an alternative mechanism of action that could potentially involve other inflammatory pathways. mdpi.com
Neurological Target Engagement
The potential of this compound derivatives extends to the realm of neurological disorders, with a particular focus on enzymes implicated in neurodegeneration.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition for Neurodegenerative Disorders
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone in the symptomatic treatment of Alzheimer's disease. Hydrazide-hydrazones have emerged as a promising scaffold for the design of cholinesterase inhibitors.
A study on novel iodinated hydrazide-hydrazones revealed their potential as dual inhibitors of both AChE and BChE. nih.gov The derivatives exhibited moderate dual inhibition, with IC50 values for AChE ranging from 15.1 to 140.5 µmol/L and for BChE from 35.5 to 170.5 µmol/L. nih.gov Notably, many of these novel compounds displayed lower IC50 values against AChE than the established drug rivastigmine. nih.gov
Another investigation into a series of new hydrazone derivatives reported their anticholinesterase activity. nih.gov Some of these compounds demonstrated higher inhibitory activity against BChE than the standard drug galantamine. nih.gov Specifically, compound F111 was identified as the most potent BChE inhibitor in the series, with an IC50 value of 4.27 ± 0.36 µM. nih.gov
Furthermore, a study on nicotinic hydrazide derivatives also explored their inhibitory profiles against AChE and BChE, highlighting the versatility of the hydrazone functionality in interacting with the active sites of these enzymes. acs.org
Interactive Table: Cholinesterase Inhibition by Hydrazide-Hydrazone Derivatives
| Compound ID | Target Enzyme | IC50 Value (µM) | Reference |
| 2k | Acetylcholinesterase (AChE) | Potent Inhibitor | nih.gov |
| 3a | Butyrylcholinesterase (BChE) | Potent Inhibitor | nih.gov |
| F111 | Butyrylcholinesterase (BChE) | 4.27 ± 0.36 | nih.gov |
Monoamine Oxidase (MAO) Inhibition Studies
Monoamine oxidase (MAO) inhibitors are crucial in the treatment of neuropsychiatric and neurodegenerative disorders like Parkinson's disease and depression. While direct studies on this compound derivatives as MAO inhibitors are limited in the provided context, the broader class of hydrazones has been explored for this activity. The structural features of these compounds, including the hydrazone linkage, can contribute to their ability to interact with the active site of MAO enzymes.
Emerging Biological Activities and Therapeutic Applications
Beyond their anti-inflammatory and neurological potential, derivatives of the hydrazide-hydrazone scaffold are being investigated for other therapeutic applications. The azomethine group (-NH–N=CH-) present in these compounds is a key pharmacophore that imparts a wide range of biological activities. mdpi.com
Recent research has highlighted the antimicrobial potential of novel hydrazide hydrazone derivatives. mdpi.com Some synthesized compounds exhibited strong effects against various pathogenic bacterial strains, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. mdpi.com This suggests that the this compound scaffold could serve as a basis for the development of new antimicrobial agents.
Antioxidant Mechanisms and Radical Scavenging Properties
Benzohydrazide derivatives have been a subject of research for their potential as antioxidant agents. researchgate.net The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, a key mechanism in mitigating oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to determine this activity. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured, resulting in a color change that can be quantified spectrophotometrically. nih.govrsc.org A lower absorbance value in the assay typically indicates a higher free radical scavenging ability.
Studies on various substituted benzohydrazide derivatives have shown that their antioxidant activity can be influenced by the nature and position of substituent groups on the aromatic ring. For instance, the presence of methoxy (B1213986) groups has been found to enhance the antioxidant activity of some benzohydrazide derivatives. Similarly, Schiff base derivatives of benzohydrazides, particularly those incorporating sulfur-containing heterocycles like thiophene, have demonstrated notable radical scavenging activity. In one study, an (E)-4-Chloro-N'-(thiophene-2-ylmethylene) benzohydrazide derivative showed the highest radical scavenging activity among the tested compounds, a property attributed to the presence of the sulfur group. The introduction of multiple hydroxyl groups on the arylidene moiety of benzimidazole (B57391) hydrazones has also been shown to be crucial for high antioxidant activity. nih.gov
Table 1: Antioxidant Activity of Selected Hydrazone Derivatives
| Compound Name | Class | Assay | Antioxidant Activity Finding |
| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide | Benzohydrazide Derivative | DPPH | Found to have higher activity, attributed to substituted methoxy groups. |
| (E)-4-Chloro-N'-(thiophene-2-ylmethylene) benzohydrazide | Benzohydrazide Derivative | DPPH | Exhibited the maximum antioxidant activity among tested compounds (64.7±3.4% scavenging). |
| 2-hydroxy-N'-[(2-hydroxynaphthalen-1-yl)methylene]benzohydrazide | Schiff Base Ligand | DPPH | Exhibited antioxidant activity. rsc.org |
| Benzimidazole hydrazone with 2,5-dihydroxy groups | Benzimidazole Hydrazone | DPPH | Showed a significant increase in antioxidant capacity compared to analogues with a single hydroxy group. nih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Antileishmanial and Antiviral Potency
The therapeutic potential of benzohydrazide derivatives extends to their activity against infectious agents, including viruses. While the broader class of hydrazones is known to possess a wide range of biological activities, specific research into benzohydrazide derivatives has yielded promising results in antiviral screening. thepharmajournal.com
In silico studies, which use molecular docking to predict the binding affinity of a compound to a biological target, have explored the antiviral potential of hydrazone derivatives. One such study investigated hydrazone ligands based on a benzohydrazide structure against Human Papillomavirus (HPV) type 18. The results indicated that a modified phenyl group on the hydrazone compound, specifically N'-[(2E,5E)-4-oxo-5-[(pyridin-2-yl)methylidene]imidazolidin-2-ylidene]benzohydrazide (Pythbenz), showed promising antiviral activity with a calculated inhibition constant (Ki) of 1.69 μM. aip.org
Furthermore, in vitro studies on new nitrogen-containing derivatives of betulinic acid, including betulinic acid hydrazide, have demonstrated antiviral effects. Betulinic acid hydrazide was found to inhibit the replication of herpes simplex type I virus and also showed activity against HIV-1. researchgate.net These findings suggest that the benzohydrazide scaffold is a viable starting point for the development of new antiviral agents.
Based on the reviewed literature, significant information on the specific antileishmanial activity of this compound derivatives was not available.
Inhibition of Specific Enzymes (e.g., Carbonic Anhydrase I/II, PDE4, BCL-XL, FTO)
Based on the conducted literature review, no specific information is currently available regarding the inhibitory activity of this compound derivatives against the enzymes Carbonic Anhydrase I/II, Phosphodiesterase 4 (PDE4), B-cell lymphoma-extra large (BCL-XL), or the Fat mass and obesity-associated protein (FTO). While research exists on benzohydrazide derivatives as inhibitors of other enzymes like EGFR kinase and Monoamine Oxidase (MAO), their effects on the specific targets listed above have not been detailed in the reviewed sources. nih.govnih.gov
Structure Activity Relationship Sar Studies of 2 Bromo 5 Isopropoxybenzohydrazide Analogues
Impact of Substitutions on the Aromatic Ring on Biological Efficacy
The aromatic ring of the benzohydrazide (B10538) scaffold is a critical site for modification, with substitutions significantly influencing the compound's biological profile. The nature, position, and electronic properties of these substituents can dramatically alter the molecule's interaction with its biological target.
Halogen atoms, particularly bromine and fluorine, are key substituents in modulating the activity of benzohydrazide analogues. Their position on the aromatic ring and their electron-withdrawing or donating properties play a crucial role in determining biological efficacy.
The presence of a halogen atom can influence the molecule's lipophilicity, which affects its ability to cross cell membranes. Furthermore, halogens can form halogen bonds, a type of non-covalent interaction similar to hydrogen bonds, which can contribute to the binding affinity of the compound to its target. chemistryviews.org The strength of these halogen bonds is influenced by the identity of the halogen, with iodine forming the strongest bonds, followed by bromine and chlorine. chemistryviews.orgnih.gov
Quantum chemical calculations have shown that electron-withdrawing groups on the benzene (B151609) ring strengthen halogen bonds, while electron-donating groups weaken them. chemistryviews.org This effect is generally most pronounced when the substituent is in the ortho position relative to the halogen, followed by the meta and para positions. chemistryviews.orgresearchgate.net Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions, has revealed that halogen substituents can reduce the contribution of other intermolecular contacts, such as H···H contacts, in the crystal packing of molecules. nih.gov
The structural influence of halogens on the crystal structure of compounds generally increases in the order of Cl < Br < I, corresponding to the increasing size of their σ-holes, which is a region of positive electrostatic potential on the halogen atom that facilitates halogen bonding. nih.gov
Variations in the alkoxy group (such as methoxy (B1213986), ethoxy, and isopropoxy) at the C5 position of the benzohydrazide scaffold also have a significant impact on biological activity. These groups can influence the molecule's solubility, lipophilicity, and steric properties, all of which can affect its pharmacokinetic and pharmacodynamic profile.
In the discovery of selective serotonin (B10506) 5-HT2A receptor agonists, 2,5-dimethoxyphenylpiperidines were identified as a novel class of compounds. nih.gov This highlights the importance of the methoxy group in achieving desired pharmacological activity. The specific nature of the alkoxy group can fine-tune the compound's properties to enhance its efficacy and selectivity.
Modifications and Derivatizations at the Hydrazide Linkage
The hydrazide linkage (-CONHNH2) is a versatile functional group that can be readily modified to generate a diverse range of derivatives with altered biological activities. These modifications often lead to the formation of new heterocyclic systems or Schiff bases, which can significantly impact the compound's therapeutic potential.
The condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) results in the formation of a Schiff base, which contains an imine or azomethine group (-C=N-). scirp.orgnih.govrasayanjournal.co.in This reaction is a common strategy for derivatizing hydrazides, leading to the formation of hydrazones. Schiff bases are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. scirp.orgrasayanjournal.co.inresearchgate.net
The formation of a Schiff base introduces a new lipophilic group, which can enhance the molecule's ability to cross biological membranes. The imine group in Schiff bases has been shown to be critical for their biological activities. scirp.org Furthermore, Schiff bases are versatile ligands that can form stable complexes with transition metals, and these metal complexes often exhibit enhanced biological activity compared to the free ligands. scirp.orgnih.govrasayanjournal.co.in
For example, a series of Schiff bases derived from 5-chlorosalicylaldehyde (B124248) and primary amines were synthesized and showed promising antimicrobial activity. scirp.org Similarly, Schiff bases derived from 2-aminobenzamide (B116534) and furan-2-carboxaldehyde, and their metal complexes, have been studied for their antimicrobial properties. nih.gov
The hydrazide moiety can also serve as a precursor for the synthesis of various heterocyclic ring systems through cyclization reactions. These reactions can lead to the formation of five- or six-membered rings, such as oxadiazoles, pyrazoles, and triazoles, which are known to be pharmacologically active.
For example, benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.govnih.gov In one study, a compound from this series, H20, exhibited potent antiproliferative activity against several cancer cell lines and showed strong EGFR inhibition. nih.govnih.gov
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, stable conformations of a molecule and to determine which of these conformations is the "bioactive conformation" – the one that binds to the biological target and elicits a biological response.
Molecular modeling and computational chemistry techniques are often employed to perform conformational analysis and to predict the bioactive conformation. nih.govnih.gov These studies can provide insights into the key structural features required for activity and can guide the design of new, more potent analogues.
For instance, in the study of benzohydrazide derivatives containing dihydropyrazoles, molecular modeling simulations were used to predict their biological activity and to understand their SAR. nih.govnih.gov These studies suggested that a specific conformation of the molecule is likely responsible for its potent EGFR inhibitory activity.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For 2-Bromo-5-isopropoxybenzohydrazide, DFT calculations would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Calculate Electronic Properties: Analyze the distribution of electrons by calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.
Predict Spectroscopic Properties: Simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the experimental characterization of the compound.
A typical data table for this section would have included calculated parameters like HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges on key atoms.
Molecular Docking Simulations for Ligand-Receptor Interaction Analysis and Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is fundamental for:
Identifying Potential Biological Targets: By docking this compound against a panel of known protein targets, potential therapeutic applications could be identified.
Analyzing Binding Modes: Detailed analysis of the docking poses would reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Estimating Binding Affinity: Scoring functions are used to estimate the binding free energy, providing a rank-ordering of potential binding poses and a qualitative measure of binding strength.
A data table in this section would have listed potential protein targets, their corresponding docking scores, and the key interacting amino acid residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Lead Optimization
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR model could be developed to:
Predict Biological Activity: Once a correlation is established, the activity of new, unsynthesized analogs can be predicted.
Guide Lead Optimization: The model can identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that are most influential for biological activity, guiding chemists in designing more potent and selective compounds.
This section would have presented the statistical parameters of the QSAR model, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), along with the equation of the model itself.
Pharmacophore Mapping and Virtual Screening for Novel Ligand Discovery
Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. This pharmacophore model can then be used for:
Virtual Screening: Searching large chemical databases for other molecules that match the pharmacophore model, thereby identifying novel potential ligands for the target of interest.
Scaffold Hopping: Discovering new chemical scaffolds that possess the desired biological activity but are structurally distinct from the initial lead compound.
A table in this final section would have detailed the features of the generated pharmacophore model and the number of hits obtained from virtual screening of various chemical databases.
Future Perspectives and Advanced Research Directions
Design and Synthesis of Hybrid Molecules Incorporating the 2-Bromo-5-isopropoxybenzohydrazide Scaffold
A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores. nih.govrsc.org This approach aims to produce synergistic effects, enhance binding affinity, broaden the spectrum of activity, or overcome drug resistance mechanisms. nih.gov The this compound scaffold is an ideal candidate for this strategy due to the versatile reactivity of the hydrazide moiety.
Researchers can synthesize hybrid compounds by reacting the terminal amino group of the hydrazide with various biologically active molecules. For instance, a study on the closely related 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives demonstrated the feasibility of attaching a thiazole (B1198619) ring system, which is known for a wide range of pharmacological activities. nih.gov This creates a new molecular entity with the potential for combined or enhanced biological effects.
The design of these hybrids requires careful consideration of the linker used to connect the pharmacophores. The linker's length, flexibility, and chemical nature are critical as they can influence the spatial orientation of the active moieties and their ability to interact with their respective biological targets. nih.gov By hybridizing the this compound scaffold with other established pharmacophores—such as those from anticancer, antimicrobial, or anti-inflammatory agents—novel compounds with multi-target activity can be developed. nih.govmdpi.comrsc.org For example, linking it to a scaffold known to inhibit a specific enzyme could produce a dual-action agent with improved therapeutic efficacy.
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications for Benzohydrazide (B10538) Derivatives
Benzohydrazide derivatives have demonstrated a remarkably broad range of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. thepharmajournal.com This versatility suggests that their full therapeutic potential has yet to be unlocked and that they may interact with a variety of biological targets.
Recent research has begun to identify more specific and novel targets for this class of compounds.
EGFR Kinase Inhibition: A series of benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov One compound, in particular, showed potent inhibitory activity against EGFR and significant antiproliferative effects against several cancer cell lines, suggesting that the benzohydrazide scaffold can be optimized for potent and selective kinase inhibition. nih.gov
Dual MAO-B and AChE Inhibition: Molecular docking studies on hydrazide-hydrazone derivatives of 4-hydroxybenzohydrazide suggested that they could act as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). researchgate.net Such dual-target agents are of great interest for the treatment of neurodegenerative diseases like Alzheimer's.
Antimycobacterial Activity: The benzohydrazone moiety is a common feature in many anti-tubercular agents. Derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing potent inhibition.
Future research should focus on target deconvolution studies for active benzohydrazide compounds to identify their precise molecular targets and mechanisms of action. This could involve affinity chromatography, proteomic profiling, and genetic screening approaches. Uncovering these novel targets will pave the way for developing derivatives of this compound for previously undiscovered therapeutic applications.
Development of Advanced Formulations for Enhanced Bioavailability and Targeted Delivery
The therapeutic efficacy of a drug candidate depends not only on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration. Many promising compounds fail due to poor pharmacokinetic properties, such as low solubility and bioavailability. Advanced formulation strategies can overcome these limitations.
For benzohydrazide derivatives, several advanced drug delivery systems could be explored:
Layered Double Hydroxides (LDHs): These materials, also known as hydrotalcites, can be used to immobilize drug molecules. nih.gov A study involving the antibacterial agent berberine (B55584) chloride demonstrated that incorporating it into an LDH formulation improved its chemical stability and provided controlled release. nih.gov This pH-dependent delivery system could be adapted for benzohydrazide compounds to protect them from degradation in the stomach and ensure their release in the desired part of the gastrointestinal tract.
Nanoparticle-based Systems: Encapsulating benzohydrazides within nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) can enhance their solubility, improve bioavailability, and enable targeted delivery to specific tissues or cells, such as tumors.
Prodrug Approach: The hydrazide functional group can be modified to create a prodrug that is inactive until it is metabolically cleaved at the target site. This can improve drug delivery and reduce off-target side effects.
These advanced formulations can significantly enhance the therapeutic index of this compound derivatives, transforming them into more effective clinical candidates.
Integration of Artificial Intelligence and Machine Learning Algorithms in the Rational Drug Design of Benzohydrazide Compounds
Key applications of AI/ML in this context include:
Generative Models for de Novo Design: Generative AI models can learn the underlying patterns in the vast chemical space of known molecules to design entirely new benzohydrazide derivatives with desired properties. drug-dev.com These models can be optimized to generate structures predicted to have high binding affinity for a specific target, favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic feasibility.
High-Throughput Virtual Screening (HTVS): ML models can be trained on existing screening data to rapidly predict the biological activity of millions or even billions of virtual compounds. nih.gov This allows researchers to screen vast libraries of potential benzohydrazide derivatives computationally and prioritize a smaller, more promising set for expensive and time-consuming experimental testing.
Active Learning: This ML approach can make the drug discovery cycle more efficient. An initial small set of benzohydrazide compounds is tested, and the results are used to train an ML model. blogspot.com The model then predicts which compounds from a larger virtual library are most likely to be active, and these are prioritized for the next round of synthesis and testing. This iterative process allows researchers to focus resources on the most promising candidates. blogspot.com
Q & A
Q. What are the standard protocols for synthesizing 2-Bromo-5-isopropoxybenzohydrazide, and how can purity be optimized?
Methodological Answer: Synthesis typically involves nucleophilic acyl substitution between a halogenated benzoyl chloride (e.g., 2-bromo-5-isopropoxybenzoyl chloride) and hydrazine derivatives. Key steps include:
- Reaction Conditions : Controlled temperatures (0–5°C for exothermic reactions) and anhydrous solvents (e.g., THF or DCM) to minimize side reactions .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 hydrazine to benzoyl chloride) and monitor reaction progress via TLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies, as demonstrated for analogous hydrazides .
Q. How do reaction conditions influence the yield of this compound in nucleophilic acyl substitution reactions?
Methodological Answer: A factorial design experiment can assess variables:
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activity data for hydrazide derivatives like this compound?
Methodological Answer:
- Systematic Review Protocols : Follow PRISMA guidelines to assess bias in published vs. gray literature (e.g., unpublished negative results may skew meta-analyses) .
- Dose-Response Studies : Standardize assays (e.g., IC50 in cancer cell lines) to compare data across labs .
- Structural Confirmation : Re-characterize compounds from conflicting studies to rule out impurities or isomerism .
Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states and identify preferred reaction sites (e.g., bromine vs. isopropoxy groups in Suzuki-Miyaura coupling) .
- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) to prioritize synthetic routes .
- Solvent Effects : Simulate polarizable continuum models (PCM) to assess solvent impact on reaction pathways .
Q. What methodological approaches are critical for establishing structure-activity relationships (SAR) of this compound in anticancer research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
